4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium
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Overview
Description
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium is a complex organic compound with the molecular formula C16H23N3O7S. This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group and a piperidin-1-ium ion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline. This intermediate is then reacted with succinic anhydride to produce 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid. Finally, the acid is neutralized with piperidine to form the piperidin-1-ium salt .
Chemical Reactions Analysis
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted anilines .
Scientific Research Applications
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell growth. The piperidin-1-ium ion may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium can be compared with other similar compounds, such as:
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium: This compound contains a 2-hydroxyethyl group, which may affect its reactivity and biological activity.
Properties
CAS No. |
112997-68-9 |
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Molecular Formula |
C17H25N3O6S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium |
InChI |
InChI=1S/C12H14N2O6S.C5H11N/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;1-2-4-6-5-3-1/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);6H,1-5H2 |
InChI Key |
RJMZQNQKYMCPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C1CC[NH2+]CC1 |
Origin of Product |
United States |
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